molecular formula C16H14BrNO2 B11561338 2-[(3-Allyl-2-hydroxybenzylidene)amino]-4-bromophenol

2-[(3-Allyl-2-hydroxybenzylidene)amino]-4-bromophenol

Cat. No.: B11561338
M. Wt: 332.19 g/mol
InChI Key: AVBMFCOVWKTUBV-UHFFFAOYSA-N
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Description

2-[(3-Allyl-2-hydroxybenzylidene)amino]-4-bromophenol is an organic compound with a complex structure that includes an allyl group, a hydroxybenzylidene moiety, and a bromophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Allyl-2-hydroxybenzylidene)amino]-4-bromophenol typically involves the condensation of 3-allyl-2-hydroxybenzaldehyde with 4-bromoaniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Allyl-2-hydroxybenzylidene)amino]-4-bromophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-Allyl-2-hydroxybenzylidene)amino]-4-bromophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Allyl-2-hydroxybenzylidene)amino]-4-bromophenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with metal ions to form stable complexes. These interactions can disrupt biological pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Allyl-2-hydroxybenzylidene)amino]-4-bromophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromophenol moiety, in particular, allows for unique substitution reactions that are not possible with similar compounds .

Properties

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

2-[(5-bromo-2-hydroxyphenyl)iminomethyl]-6-prop-2-enylphenol

InChI

InChI=1S/C16H14BrNO2/c1-2-4-11-5-3-6-12(16(11)20)10-18-14-9-13(17)7-8-15(14)19/h2-3,5-10,19-20H,1,4H2

InChI Key

AVBMFCOVWKTUBV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NC2=C(C=CC(=C2)Br)O)O

Origin of Product

United States

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